molecular formula C13H11N5O2S B2366359 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide CAS No. 878066-36-5

2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2366359
CAS No.: 878066-36-5
M. Wt: 301.32
InChI Key: PNAFPQXRNDJUPV-UHFFFAOYSA-N
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Description

2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties .

Mechanism of Action

Target of Action

It’s known that pyrazolopyrimidinones, which are structurally similar to this compound, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors . These receptors play crucial roles in various biological processes, including neurotransmission and inflammatory responses.

Mode of Action

It’s suggested that the substitution of the pyrazole 1-nh proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking . This could potentially enhance the interaction of the compound with its targets, leading to changes in their activity.

Biochemical Pathways

Compounds with similar structures have been found to have antibacterial , antiproliferative , CNS modulating , antiviral , antifungal , anticancer , and anti-inflammatory activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects on cell proliferation, immune response, and neurotransmission.

Result of Action

Compounds with similar structures have shown significant inhibitory activity with ic50 values in the low micromolar range , suggesting that this compound may also have potent effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-10(15-8-4-2-1-3-5-8)7-21-13-16-11-9(6-14-18-11)12(20)17-13/h1-6H,7H2,(H,15,19)(H2,14,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFPQXRNDJUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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